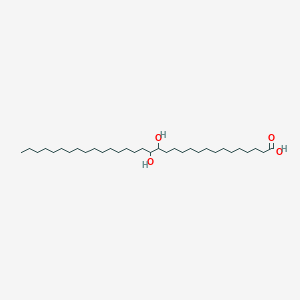
15,16-Dihydroxydotriacontanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,16-Dihydroxydotriacontanoic acid is a long-chain hydroxy fatty acid. It is characterized by the presence of two hydroxyl groups located at the 15th and 16th carbon positions of a 32-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-dihydroxydotriacontanoic acid typically involves the hydroxylation and chain elongation of shorter fatty acids such as 14:0 and 16:0 fatty acids . The hydroxylation process introduces hydroxyl groups at specific positions on the carbon chain, while chain elongation extends the carbon chain to the desired length.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the hydroxylation and chain elongation reactions to achieve high yields and purity. This may include the use of specific catalysts, reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 15,16-Dihydroxydotriacontanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
15,16-Dihydroxydotriacontanoic acid has several scientific research applications, including:
Organic Geochemistry: It serves as a biomarker for assigning sources of organic matter in seawater and sediments.
Lipid Biochemistry: The compound is studied for its role in the lipid composition of microalgae and other organisms.
Industrial Applications: Potential use in the production of biofuels, food additives, and other commercially valuable products.
Mechanism of Action
The mechanism of action of 15,16-dihydroxydotriacontanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the carbon chain allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. detailed studies on its exact mechanism of action are limited, and further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Dotriacontanoic Acid: A straight-chain saturated fatty acid with a 32-carbon chain.
16,17-Dihydroxytritriacontanoic Acid: Another long-chain hydroxy fatty acid with hydroxyl groups at the 16th and 17th positions.
Uniqueness: 15,16-Dihydroxydotriacontanoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological functions
Properties
CAS No. |
192941-71-2 |
|---|---|
Molecular Formula |
C32H64O4 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
15,16-dihydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O4/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27-30(33)31(34)28-25-22-19-16-13-11-14-17-20-23-26-29-32(35)36/h30-31,33-34H,2-29H2,1H3,(H,35,36) |
InChI Key |
DQEPSBXMQBADCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















